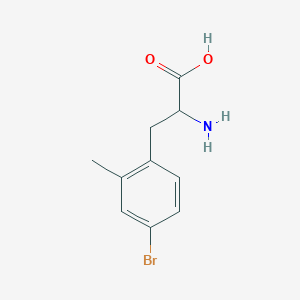

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid

Description

Properties

IUPAC Name |

2-amino-3-(4-bromo-2-methylphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO2/c1-6-4-8(11)3-2-7(6)5-9(12)10(13)14/h2-4,9H,5,12H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNWPJVXADOXWOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Br)CC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 3-(2-Methylphenyl)propanoic Acid Derivatives

A foundational route involves bromination of 3-(2-methylphenyl)propanoic acid precursors at the para position of the aromatic ring. Source details a protocol for synthesizing 2-(4-(bromomethyl)phenyl)propionic acid via free-radical bromination. In this method, 2-(4-methylphenyl)propionic acid undergoes bromination using HBr and bromine in ethyl acetate at 0–25°C, yielding 2-(4-(bromomethyl)phenyl)propionic acid with 79% efficiency. Adapting this to the target compound would require substituting the methyl group at the 2-position of the phenyl ring prior to bromination.

Critical parameters include:

Amination of Brominated Intermediates

Introducing the amino group at the β-position of the propanoic acid chain presents challenges due to competing side reactions. Source describes ammonolysis as a viable strategy, where brominated intermediates react with aqueous ammonia in methanol. For example, 2-bromo-N-benzyl-3-methoxypropion-amide undergoes ammonolysis with 20–25 molar equivalents of NH₃, yielding primary amines without secondary impurities. Applying this to 3-(4-bromo-2-methylphenyl)propanoic acid derivatives would necessitate:

-

Protection of the carboxylic acid as an ester or amide to prevent nucleophilic attack.

-

Reaction conditions : 40–60°C in methanol/water mixtures to ensure solubility.

-

Work-up : Extraction with isobutyl acetate at pH 11–12 to isolate the amine.

Multi-Step Synthesis from α-Amino Acid Precursors

Chiral Pool Synthesis Using Serine Derivatives

Source discloses a pathway starting from serine to construct β-amino acid frameworks. Racemic serine is converted to 2-amino-N-benzyl-3-methoxypropion-amide via acetylation, benzylation, and ammonolysis. To adapt this for the target compound:

-

Introduce the 4-bromo-2-methylphenyl group via Friedel-Crafts alkylation or Suzuki-Miyaura coupling at the methoxy-bearing carbon.

-

Deprotection steps : Acidic hydrolysis of the methoxy group and subsequent decarboxylation.

Key challenges include preserving stereochemistry during aryl group introduction and avoiding racemization at the α-carbon. The patent reports yields of 80–90% for analogous steps when using optically enriched intermediates.

Mixed Anhydride Coupling for Amide Formation

A method from Source involves forming mixed anhydrides of carboxylic acids for nucleophilic substitution. For instance, 4-bromo-2-fluorobenzoic acid reacts with ethyl chloroformate to generate an anhydride, which then couples with amines. Applied to the target molecule:

-

Activate 3-(4-bromo-2-methylphenyl)propanoic acid with isobutyl chloroformate in dichloromethane.

-

Couple with benzylamine to form the corresponding amide.

-

Catalytic hydrogenation to remove the benzyl group, yielding the free amine.

This approach avoids harsh ammonolysis conditions but requires meticulous control of anhydride stability and selective deprotection.

Optimization of Reaction Conditions and Yield Enhancement

Solvent and Temperature Effects

Data from Source and highlight solvent-dependent yields:

| Reaction Step | Optimal Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination | Ethyl acetate | 0–25 | 79 |

| Ammonolysis | Methanol/H₂O | 40–60 | 85 |

| Anhydride coupling | Dichloromethane | 25–30 | 78 |

Polar aprotic solvents like dimethylformamide (DMF) are avoided due to decomposition risks, while isobutyl acetate improves extraction efficiency at basic pH.

Stoichiometric Considerations

-

Bromination : A 1.2:1 molar ratio of Br₂ to substrate minimizes di-brominated byproducts.

-

Ammonolysis : ≥20 equivalents of NH₃ ensure complete substitution and suppress dimerization.

-

Catalysts : HBr in trace amounts accelerates bromination without requiring transition metals.

Purification and Characterization

Chromatographic Methods

Source emphasizes silica gel chromatography using dichloromethane/acetone (95:5) for purifying brominated aromatics. For the target amino acid, reverse-phase HPLC with a C18 column and 0.1% TFA in acetonitrile/water is recommended.

Spectroscopic Validation

-

¹H NMR : Expected signals include a triplet for the α-proton (δ 3.8–4.2 ppm), a singlet for the aryl methyl group (δ 2.3–2.5 ppm), and broad peaks for the NH₂ group (δ 1.5–2.0 ppm).

-

LC-MS : [M+H]⁺ peak at m/z 287.0 (C₁₀H₁₁BrNO₂).

Challenges and Alternative Pathways

Regioselectivity in Electrophilic Substitution

Direct bromination of 2-methylphenylpropanoic acid may yield undesired ortho/para mixtures. Directed ortho-metalation using directing groups (e.g., esters) could enhance para-bromination selectivity, though this adds synthetic steps.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group (-NO2) using oxidizing agents such as potassium permanganate (KMnO4) or nitric acid (HNO3).

Reduction: The carboxyl group can be reduced to an alcohol group (-OH) using reducing agents such as lithium aluminum hydride (LiAlH4).

Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), nitric acid (HNO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed

Oxidation: Formation of nitro derivatives

Reduction: Formation of alcohol derivatives

Substitution: Formation of azide or nitrile derivatives

Scientific Research Applications

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can be incorporated into peptides and proteins for studying structure-activity relationships.

Biology: Studied for its potential role in biological systems, including its interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic tool.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and transport proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Bromine vs. Methyl Group: The 2-methyl group in the target compound introduces steric hindrance, which may reduce enzymatic degradation or alter receptor binding compared to unmethylated analogs like 4-Bromo-L-Phe-OH . Sulfophenyl Group: The sulfonic acid substituent in C₉H₁₁NO₅S drastically increases polarity, making it suitable for aqueous applications, unlike the hydrophobic brominated analogs .

Tyrosine derivatives, such as 2-amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid (), highlight the role of hydroxyl groups in redox activity and metal chelation, contrasting with the inert bromine in the target compound .

Synthetic Utility :

- The target compound’s bromine and methyl groups make it a versatile intermediate for cross-coupling reactions (e.g., Suzuki-Miyaura) in drug development .

- In contrast, indole-containing analogs (e.g., ) are prioritized for neurotransmitter-related studies due to their structural mimicry of tryptophan .

Biological Activity

2-Amino-3-(4-bromo-2-methylphenyl)propanoic acid is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. The presence of a bromine atom and a substituted phenyl group enhances its biological activity, making it a candidate for various studies related to enzyme inhibition, receptor modulation, and antimicrobial properties.

Chemical Structure and Properties

The molecular formula of this compound is , with a molar mass of approximately 270.12 g/mol. The compound features an amino group, a propanoic acid moiety, and a bromo-substituted aromatic ring, which collectively influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The bromine atom can enhance the lipophilicity and electronic properties of the molecule, potentially increasing its binding affinity to target sites. This interaction can lead to the modulation of specific biochemical pathways, making it valuable in drug design and development.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. The compound has shown promising results against both Gram-positive and Gram-negative bacteria as well as fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents targeting resistant strains.

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes involved in metabolic pathways. For instance, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The structure-activity relationship (SAR) studies indicate that the presence of the bromo group significantly enhances inhibitory activity compared to non-brominated analogs.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of this compound demonstrated its efficacy against multiple bacterial strains. The study utilized agar diffusion methods to assess the antibacterial properties, revealing substantial inhibition zones for certain derivatives.

Case Study 2: Enzyme Interaction Studies

Research focusing on the interaction of this compound with COX enzymes showed that it could effectively reduce inflammation markers in vitro. This suggests potential therapeutic applications in treating inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-3-(4-bromo-2-methylphenyl)propanoic acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Friedel-Crafts alkylation followed by bromination. For example:

- Step 1 : Introduce the methyl group to the phenyl ring using AlCl₃-catalyzed alkylation .

- Step 2 : Brominate the aromatic ring using N-bromosuccinimide (NBS) under UV light, optimizing stoichiometry (1:1.2 substrate:NBS) to minimize di-substitution .

- Step 3 : Perform Strecker synthesis for the amino acid moiety, using NH₄Cl/NaCN and subsequent hydrolysis (6 M HCl, 110°C, 24h) .

- Yield Optimization : Monitor intermediates via TLC and adjust pH during hydrolysis to avoid racemization.

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR (DMSO-d₆) to confirm regioselectivity of bromination and methyl substitution. The aromatic protons at δ 7.2–7.5 ppm split into doublets due to bromine’s electron-withdrawing effect .

- HPLC-MS : Employ C18 reverse-phase chromatography (0.1% TFA in H₂O/MeCN) with ESI-MS detection (expected [M+H]⁺ ~ 302.1 Da) to assess purity (>95%) .

- X-ray Crystallography : Resolve stereochemical ambiguities (e.g., α-carbon configuration) by growing single crystals in EtOH/H₂O (3:1) .

Q. How to mitigate decomposition during storage?

- Methodological Answer : Store under inert gas (Ar) at –20°C in amber vials. Avoid aqueous buffers (pH > 7) to prevent hydrolysis of the bromophenyl group. Pre-purify via recrystallization (EtOAc/hexane) to remove trace acids .

Advanced Research Questions

Q. What mechanistic insights explain conflicting reports on bromination efficiency in related arylpropanoic acids?

- Methodological Answer : Competing radical vs. electrophilic pathways depend on solvent polarity. For example:

- Radical Pathway (Non-polar solvents) : NBS/UV in CCl₄ yields 85% mono-bromination but risks di-substitution .

- Electrophilic Pathway (Polar solvents) : Use FeBr₃ in CH₃NO₂ for directed bromination, but steric hindrance from the methyl group reduces yield to 60% .

- Resolution : Optimize using DFT calculations (e.g., Gaussian09) to model transition states and predict regioselectivity .

Q. How to interpret discrepancies in ionization energy (IE) data for gas-phase studies of similar brominated amino acids?

- Conformational Flexibility : Rotamers in the gas phase alter electron affinity. Use collision-induced dissociation (CID) to isolate dominant conformers.

- Experimental Setup : Vertical vs. adiabatic IE measurements (PE vs. EI methods). Calibrate instruments with internal standards (e.g., benzene, IE = 9.24 eV) .

Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?

- Methodological Answer :

- Buffer Conditions : Test inhibition in Tris (pH 7.4) vs. phosphate buffers; bromine’s electronegativity may alter binding in ionic environments .

- Stereochemical Purity : Ensure enantiomeric excess (>99% via chiral HPLC ) to avoid false positives from inactive isomers.

- Control Experiments : Use 4-bromo-2-methylbenzoic acid as a negative control to isolate amino acid-specific effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.